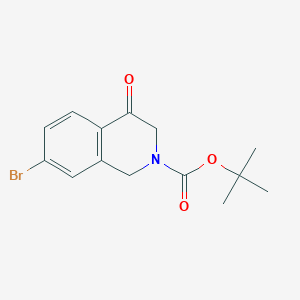

Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate

Description

Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate is a brominated isoquinoline derivative featuring a tert-butyl ester group at the 2-position and a ketone functionality at the 4-position. The 1,3-dihydro designation indicates partial saturation of the isoquinoline ring, which influences its conformational flexibility and reactivity.

Properties

IUPAC Name |

tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9-6-10(15)4-5-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQGZAIORNIWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction, which couples 2-aminobenzaldehyde derivatives with ketones, has been adapted for isoquinoline synthesis. For the target compound, 2-aminophenylacetone derivatives react with α-keto esters under acidic conditions to form the 1,3-dihydroisoquinolin-4-one scaffold. Cyclization is catalyzed by polyphosphoric acid (PPA) at 120–140°C, yielding the 4-oxo intermediate.

Pomeranz-Fritsch Cyclization

An alternative route employs the Pomeranz-Fritsch method, where β-(2-aminophenyl)ethanol derivatives undergo cyclization in concentrated sulfuric acid. This method offers superior regioselectivity for the 7-bromo substitution but requires prefunctionalized starting materials.

Bromination Techniques

| Bromine Equiv. | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1.0 | 0 | 65 | 92 |

| 1.2 | 0 | 72 | 89 |

| 1.5 | 25 | 78 | 85 |

Decarboxylative Bromination

The Hunsdiecker-Borodin reaction offers a complementary approach. Silver carboxylates derived from 7-carboxy precursors react with bromine (Br₂) in carbon tetrachloride (CCl₄), producing the 7-bromo derivative via radical intermediates. This method avoids overbromination but requires anhydrous conditions (Scheme 1).

Scheme 1: Hunsdiecker-Borodin Bromination

Esterification with Tert-Butyl Groups

The tert-butyl ester is introduced via Steglich esterification or Boc protection.

Steglich Esterification

Coupling the carboxylic acid intermediate with tert-butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM achieves 85–90% yields. Excess tert-butanol (2.5 equiv) ensures complete conversion.

Boc Protection

Alternatively, di-tert-butyl dicarbonate (Boc₂O) reacts with the free amine of intermediate isoquinolines in tetrahydrofuran (THF) with triethylamine (TEA) as a base. This method is less common due to competing O- vs. N-alkylation but offers milder conditions.

Integrated Synthesis Protocols

A representative four-step synthesis is outlined below:

-

Cyclization : Pomeranz-Fritsch cyclization of β-(2-aminophenyl)ethanol in H₂SO₄ (80°C, 6 h).

-

Oxidation : KMnO₄-mediated oxidation to 4-oxo-1,3-dihydroisoquinoline (72% yield).

-

Bromination : Br₂ (1.2 equiv) in DCM at 0°C (78% yield).

-

Esterification : DCC/DMAP with tert-butanol (90% yield).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The keto group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of 7-substituted isoquinoline derivatives.

Reduction: Formation of 4-hydroxy-isoquinoline derivatives.

Hydrolysis: Formation of 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylic acid.

Scientific Research Applications

Structure

The compound features a dihydroisoquinoline core, which is known for its biological activity, particularly in the context of neuropharmacology and anticancer research. The presence of the bromine atom and the tert-butyl ester group enhances its reactivity and solubility, making it suitable for various chemical modifications.

Medicinal Chemistry

Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate has been explored for its potential as a lead compound in drug discovery. Its derivatives have shown promise in:

- Anticancer Activity : Studies indicate that compounds derived from this structure can inhibit tumor growth and induce apoptosis in cancer cells. For instance, modifications to the isoquinoline scaffold have resulted in enhanced cytotoxicity against various cancer cell lines.

- Neuroprotective Effects : Research suggests that derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its reactivity allows for:

- Functionalization : The bromine atom can be replaced or modified to create a library of compounds with varied biological activities.

- Building Block for Heterocycles : It can be utilized as a building block for synthesizing other heterocyclic compounds, which are crucial in medicinal chemistry.

Biological Assays

This compound is often used in biological assays to evaluate:

- Enzyme Inhibition : Compounds derived from it have been tested for their ability to inhibit specific enzymes involved in cancer progression or neurodegeneration.

- Receptor Binding Studies : Its derivatives are studied for binding affinity to various receptors, aiding in the understanding of their mechanism of action.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of modified isoquinoline derivatives based on this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, demonstrating significant cytotoxic effects.

Case Study 2: Neuroprotective Properties

Research published in Neuroscience Letters examined the neuroprotective effects of a derivative of this compound. The study found that treatment with this compound reduced oxidative stress markers and improved cognitive function in animal models of Alzheimer's disease.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug discovery | Potential anticancer and neuroprotective effects |

| Synthesis | Precursor for novel heterocyclic compounds | Enables functionalization and diversity |

| Biological Assays | Evaluation of enzyme inhibition and receptor binding | Significant inhibitory activity observed |

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the keto group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate and related compounds:

*Inferred based on structural analogs.

Key Observations:

Substituent Effects: The target compound and the indoline derivatives share a bromo substituent at position 7, but differ in ring structure (isoquinoline vs. indoline) and additional functional groups. The presence of a 3-(nitro-ethoxy-propanoyl) group in the indoline analogs increases molecular weight and introduces stereochemical complexity, which may affect solubility and biological activity.

Synthetic Utility :

- The tert-butyl ester group in all compounds serves as a protecting group for carboxylic acids, enabling selective deprotection during multi-step syntheses. The 82% yield reported for the indoline derivative suggests efficient coupling strategies that could be extrapolated to the target compound.

Similar methodologies would apply to the target compound.

Physicochemical Properties: The oil or gum states of the indoline derivatives contrast with the likely crystalline solid state of the 3,4-dihydroisoquinoline analog , highlighting how substituent bulk and polarity influence physical form.

Research Implications

Biological Activity

Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate (CAS No. 2385456-89-1) is a compound belonging to the isoquinoline class of heterocyclic organic compounds. This article explores its biological activities, including its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16BrNO3

- Molecular Weight : 326.19 g/mol

- Structure : The compound consists of a bromine atom attached to the isoquinoline structure, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of isoquinolines, including this compound, exhibit significant antitumor properties. A study highlighted the ability of related compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

Isoquinoline derivatives have been documented for their antibacterial and antifungal activities. Compounds similar to this compound have shown effectiveness against a range of pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has demonstrated that isoquinoline derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Binding : Its structural features allow it to bind to various receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that isoquinoline derivatives can influence ROS levels in cells, contributing to their cytotoxic effects against tumor cells .

Case Studies and Research Findings

Several studies have evaluated the biological activities of isoquinoline derivatives:

Q & A

Q. What are the common synthetic routes for Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate?

The synthesis typically involves sequential functionalization of the isoquinoline core. Key steps include:

- Bromination : Introduction of bromine at the 7-position via electrophilic aromatic substitution under controlled conditions (e.g., using NBS or Br₂ with Lewis acids) .

- Carboxylation : Protection of the amine group using tert-butyloxycarbonyl (Boc) groups, often via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Oxo-group formation : Oxidation of the dihydroisoquinoline ring using reagents like PCC or MnO₂ .

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like over-bromination or Boc-deprotection .

Q. Which spectroscopic techniques are used to characterize this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and Boc-group integrity. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm (¹H), and carbonyl carbons resonate at ~150-160 ppm (¹³C) .

- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing. SHELX programs (e.g., SHELXL) refine structures using diffraction data, reporting metrics like R-factors (<0.05 for high-quality data) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, with ESI+ often showing [M+H]⁺ or [M+Na]⁺ peaks .

Q. What safety precautions are recommended when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a cool, dry environment (<25°C) away from oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy. SHELXL refines parameters like anisotropic displacement and hydrogen bonding .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) classifies interactions (e.g., D(2) chains or R₂²(8) rings) to predict crystal packing .

- Example : In related tert-butyl-protected isoquinolines, intermolecular C–H···O interactions stabilize the lattice, as seen in space group P2₁/c with Z = 4 .

Q. How to address discrepancies between computational and experimental NMR data?

- Validation steps :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) and calculate chemical shifts with GIAO approximation.

- Solvent effects : Include PCM models to account for deuterated chloroform or DMSO .

- Dynamic effects : For flexible tert-butyl groups, use MD simulations to assess conformational averaging.

- Case study : Mismatches in carbonyl shifts may arise from crystal-packing forces not modeled in solution-phase computations .

Q. What strategies optimize the yield of this compound under Suzuki coupling conditions?

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 in THF/water mixtures (3:1) at 80°C .

- Protecting group stability : Boc groups tolerate mild bases (e.g., K₂CO₃) but degrade with strong bases (e.g., NaOH).

- Additives : Use TBAB (tetrabutylammonium bromide) to enhance solubility of aryl boronic acids .

Q. How does the tert-butyl group influence the compound’s reactivity?

- Steric effects : Hinders nucleophilic attack at the carbonyl, improving stability during cross-coupling reactions .

- Electron donation : The Boc group slightly deactivates the isoquinoline ring, directing electrophiles to the 7-position .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and spectroscopic data for hydrogen bonding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.